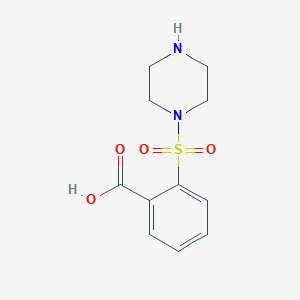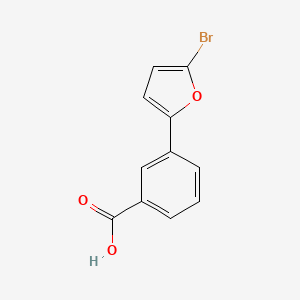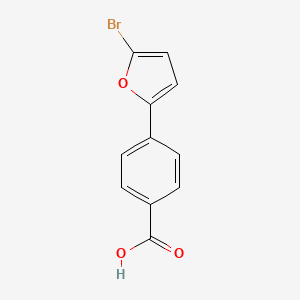![molecular formula C6H2Cl3N3 B1393595 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1053228-28-6](/img/structure/B1393595.png)
2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine
説明
2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C6H2Cl3N3 . It is a solid substance and is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 222.46 .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield has been described . This procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .
Molecular Structure Analysis
The molecular structure of 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine consists of a six-membered heterocyclic ring containing two nitrogen atoms at the 1st and 3rd positions .
Chemical Reactions Analysis
Pyrrolo[2,3-d]pyrimidines, including 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine, have been described with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
Physical And Chemical Properties Analysis
2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine is a solid substance and is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 222.46 .
科学的研究の応用
1. Anticancer Research
- Application : The compound is used in the design and synthesis of new pyrrolo[2,3-d]pyrimidine derivatives for anticancer research .
- Method : The derivatives are synthesized using microwave technique and tested in vitro against seven selected human cancer cell lines .
- Results : Some compounds showed promising cytotoxic effects against certain cancer cell lines. For example, compounds 14a, 16b and 18b were the most active toward MCF7 with IC 50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) .
2. Anti-inflammatory Research
- Application : Pyrimidines, including 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine, have been studied for their anti-inflammatory effects .
- Method : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
3. Pharmaceutical Intermediate
- Application : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a close relative of 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine, is widely employed as a pharmaceutical intermediate due to its versatility and unique structure .
- Method : It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors .
- Results : These kinase inhibitors are vital therapeutic agents used in the treatment of diverse diseases, including cancer .
4. Molecular Docking Studies
- Application : The compound is used in molecular docking studies to understand its interaction with target proteins .
- Method : The synthesized pyrrolo[2,3-d]pyrimidine derivatives are docked against Bcl2 anti-apoptotic protein .
- Results : The molecular docking study confirmed promising binding affinities of certain compounds against Bcl2 anti-apoptotic protein .
5. Gene Expression Studies
- Application : The compound is used in gene expression studies to understand its effect on the expression of certain genes .
- Method : The effect of the compound on the expression of genes like P53, BAX, DR4, DR5, Bcl2, Il-8, and CDK4 is studied .
- Results : Certain compounds caused up-regulation of P53, BAX, DR4 and DR5, and down-regulation of Bcl2, Il-8, and CDK4 in treated cells .
6. Synthesis of JAK Inhibitors
- Application : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a close relative of 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine, is used in the synthesis of Janus kinase (JAK) inhibitors .
- Method : The compound is used as a building block in the synthesis of many JAK inhibitors .
- Results : These JAK inhibitors have therapeutic applications in the treatment of cancer and inflammatory diseases .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2,4,5-trichloro-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3N3/c7-2-1-10-5-3(2)4(8)11-6(9)12-5/h1H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKWSCQSOXCSES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=C(N=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680955 | |
| Record name | 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
1053228-28-6 | |
| Record name | 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[3-(Benzyloxy)thien-2-yl]methanol](/img/structure/B1393519.png)




![6-(tert-Butoxycarbonyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1393524.png)
![7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1393525.png)

![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1393529.png)


